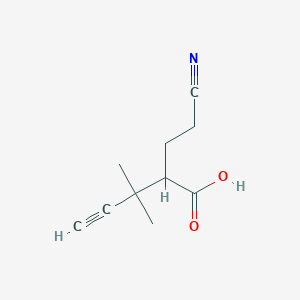
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is an organic compound with a unique structure that includes a cyano group, a dimethyl group, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid involves its reactivity with various reagents. The cyano group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethyl N,N,N,N-tetraisopropylphosphorodiamidite
- Ethyl 2-cyanoacrylate
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is unique due to its combination of a cyano group, a dimethyl group, and an alkyne. This combination provides a distinct reactivity profile that can be exploited in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Biological Activity
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly concerning its interactions with various biological targets.
The molecular formula of this compound is C9H13N1O2. It features a cyano group, which is known to enhance the compound's reactivity and potential biological interactions. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with protein kinases. Protein kinases are pivotal in regulating cellular processes such as growth, differentiation, and apoptosis. Inhibition or modulation of these kinases can lead to significant therapeutic effects in diseases like cancer and autoimmune disorders.
Case Studies and Research Findings
- Inhibition of Protein Kinases : Research indicates that compounds similar to this compound exhibit inhibitory effects on specific protein kinases involved in inflammatory pathways. For instance, studies have shown that this compound can selectively inhibit JAK3, a kinase involved in cytokine signaling pathways associated with immune responses .
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
- Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and subsequent cell cycle arrest .
Data Table: Summary of Biological Activities
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to evaluate the toxicity profile of this compound. Early studies suggest a moderate safety profile; however, comprehensive toxicological assessments are necessary to ascertain its suitability for clinical use.
Properties
CAS No. |
646501-31-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3,3-dimethylpent-4-ynoic acid |
InChI |
InChI=1S/C10H13NO2/c1-4-10(2,3)8(9(12)13)6-5-7-11/h1,8H,5-6H2,2-3H3,(H,12,13) |
InChI Key |
FZVGIFHQDIIVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C(CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















